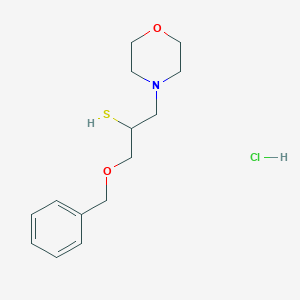![molecular formula C15H25NO2 B4965017 N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine](/img/structure/B4965017.png)
N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine, also known as DMPEA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been used for scientific research purposes. DMPEA has gained attention in the scientific community due to its potential therapeutic effects and its ability to interact with certain receptors in the brain.
作用機序
The mechanism of action of N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine is not fully understood. However, it is believed to interact with certain receptors in the brain, such as the serotonin receptor and the dopamine receptor. N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its potential therapeutic effects. N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine has also been shown to increase heart rate and blood pressure in animal studies.
実験室実験の利点と制限
One of the advantages of using N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine in lab experiments is its potential therapeutic effects. It has been shown to interact with certain receptors in the brain, which may make it a useful tool for studying the effects of these receptors. However, one of the limitations of using N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine in lab experiments is its potential toxicity. N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine has been shown to have toxic effects in animal studies, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine. One potential direction is the study of its potential therapeutic effects in humans. N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine has shown promise in animal studies, but further research is needed to determine its potential therapeutic effects in humans. Another potential direction is the study of its interaction with other receptors in the brain. N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine has been shown to interact with the serotonin and dopamine receptors, but further research is needed to determine its potential interaction with other receptors. Finally, the study of the toxicity of N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine is also an important future direction. Further research is needed to determine the potential toxic effects of N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine in humans.
合成法
The synthesis of N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine involves the reaction of 4-methylphenol with 2-bromoethanol to form 2-(4-methylphenoxy)ethanol. The 2-(4-methylphenoxy)ethanol is then reacted with diethylamine to form N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine. The synthesis method has been well-established in the literature and has been used in several studies.
科学的研究の応用
N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine has been used in several scientific research studies due to its potential therapeutic effects. It has been shown to interact with certain receptors in the brain, such as the serotonin receptor and the dopamine receptor. N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine has been studied for its potential use in the treatment of depression, anxiety, and addiction. It has also been studied for its potential use as a cognitive enhancer.
特性
IUPAC Name |
N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-4-16(5-2)10-11-17-12-13-18-15-8-6-14(3)7-9-15/h6-9H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRLYDRGJWBSOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


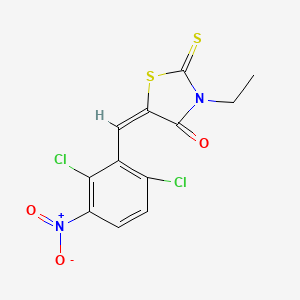

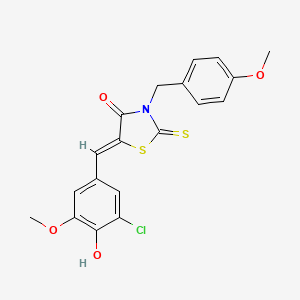
![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4964976.png)
![ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4964982.png)
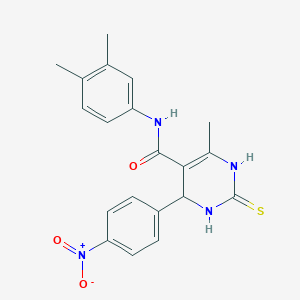
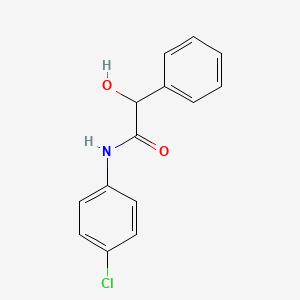
![1'-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4964989.png)
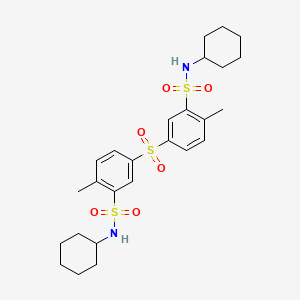
![N-[4-(2-fluorophenoxy)phenyl]-1-isonicotinoyl-4-piperidinecarboxamide](/img/structure/B4965002.png)
![3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B4965021.png)
![2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4965026.png)
